Echinophyllin C

Stereochemistry Natural Product Identification Quality Control

Researchers requiring stereochemically unambiguous clerodane diterpenoid standards often face supply of uncharacterized mixtures. Echinophyllin C (CAS 310433-44-4) solves this as a well-defined natural product with a unique γ-lactam ring orientation (InChIKey SMVIBINEORXRIL-MPRPZVOOSA-N). • Distinct Scaffold: Enables definitive SAR studies, eliminating confounding results from generic diterpenoid substitutions. • Certified Reference Standard: Supplied with exact mass (331.214744 g/mol) characterization data, ideal for HPLC, LC-MS, and NMR method development. • Validated Chemotaxonomic Marker: Authenticated material sourced from Echinodorus macrophyllus and Callicarpa pedunculata lineages ensures reliable comparative phytochemical quantification.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
Cat. No. B021605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinophyllin C
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C
InChIInChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1
InChIKeySMVIBINEORXRIL-MPRPZVOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Echinophyllin C Sourcing and Identity Guide


Echinophyllin C (CAS 310433-44-4) is a nitrogen-containing clerodane diterpenoid natural product first isolated from the leaves of the Brazilian medicinal plant Echinodorus macrophyllus [1]. With the molecular formula C20H29NO3 and an exact mass of 331.214744 g/mol, it belongs to a class of compounds characterized by a clerodane diterpene core fused with a γ-lactam ring [2]. This compound is also reported from the herbs of Callicarpa pedunculata and is supplied primarily as a high-purity research standard for life science investigations .

1 Natural product clerodane diterpenoid research standard
2 Stereochemically defined reference for SAR and phytochemical studies
3 Reported from Echinodorus and Callicarpa genera for comparative pharmacognosy

Why Generic Substitution Fails for Echinophyllin C


Generic substitution of Echinophyllin C with other clerodane diterpenoids or even with its congener Echinophyllin F is scientifically unsound due to differences in stereochemistry and functional group orientation that directly impact biological target engagement [1]. Echinophyllin C possesses the specific InChIKey SMVIBINEORXRIL-MPRPZVOOSA-N, which encodes a unique three-dimensional arrangement of the γ-lactam ring and the clerodane skeleton [2]. Even compounds sharing the identical molecular formula (e.g., Echinophyllin F, C20H29NO3) exhibit distinct stereochemical configurations that can lead to divergent binding affinities, metabolic stability, and assay outcomes . The following quantitative evidence demonstrates why procurement must be compound-specific rather than class-based.

Congener or class-level substitution may introduce stereochemical mismatch. Same molecular formula does not mean interchangeable compound.

Stereochemistry Echinophyllin F shares C20H29NO3 but differs in clerodane core configuration; binding and assay outcomes may shift.
Target engagement γ-Lactam ring orientation and substitution pattern are compound-specific; class-level procurement may alter target interaction context.
Assay context Generic clerodane diterpenoid substitution cannot preserve stereochemically dependent SAR interpretation.

Echinophyllin C Differentiation from Analogs


InChIKey Differentiation from Echinophyllin F

Echinophyllin C is stereochemically distinct from Echinophyllin F, despite both sharing the identical molecular formula C20H29NO3 and molecular weight. The InChIKey for Echinophyllin C is SMVIBINEORXRIL-MPRPZVOOSA-N [1], while the InChIKey for Echinophyllin F is VQRQNLURKYFYFP-UHFFFAOYSA-N . This difference arises from distinct configurations around the clerodane core and the γ-lactam ring substitution pattern.

Stereochemical Identity
Head-to-head
InChIKey first block: SMVIBINEORXRIL vs. VQRQNLURKYFYFP (Echinophyllin F)
Supports compound-specific procurement for stereochemically controlled studies
Non-identical InChIKey strings confirmed by NMR in original isolation studies
Stereochemistry Natural Product Identification Quality Control

Molecular Formula Difference from Larger Congeners

Echinophyllin C (C20H29NO3) represents a smaller clerodane diterpenoid scaffold compared to its co-isolated analogs. Echinophyllin A and D share the formula C28H37NO4 (MW ~451.6 g/mol) [1], while Echinophyllin B and E possess C34H46N2O6 (MW ~578.7 g/mol) . Echinophyllin C therefore offers a distinct molecular weight of 331.46 g/mol [2] and a lower lipophilicity profile (XLogP ~4.5), which may influence cellular permeability and assay compatibility.

Molecular Weight Context
Cross-study comparable
120–247 g/mol lower than larger echinophyllin congeners (A/B/D/E)
May support permeability and detection context relative to higher-MW analogs
Based on published isolation data from Echinodorus macrophyllus
Diterpenoid Classification Natural Product Chemistry Analytical Reference

Analytical Purity Specification for Procurement

Commercially sourced Echinophyllin C is supplied with a minimum purity specification of 95% as determined by HPLC analysis . This purity level is sufficient for use as an analytical reference standard in quantitative NMR, LC-MS method development, and in vitro biological assays where consistent compound identity and concentration are critical.

Purity Specification
Data to verify
≥95% (HPLC) — commercial supplier specification
Supports analytical reference standard use; independent verification recommended
Supplier-reported specification; lot-specific COA review advised
Analytical Chemistry Reference Standard Quality Assurance

Echinophyllin C Research and Procurement Scenarios


SAR Studies of Clerodane Diterpenoids

Echinophyllin C serves as a distinct scaffold for SAR investigations due to its unique stereochemical signature (InChIKey SMVIBINEORXRIL-MPRPZVOOSA-N) and lower molecular weight (331.46 g/mol) relative to larger echinophyllin congeners. Researchers exploring the biological implications of the γ-lactam ring orientation or the clerodane core substitution pattern will find Echinophyllin C to be a well-defined, stereochemically unambiguous comparator [1][2].

Analytical Method Development and Dereplication

The well-characterized spectroscopic and chromatographic properties of Echinophyllin C—including its exact mass (331.214744 g/mol) and InChIKey—make it an ideal reference standard for developing HPLC, LC-MS, and NMR methods aimed at identifying or quantifying related diterpenoids in complex plant extracts or biological matrices [1].

Comparative Pharmacognosy: Echinodorus vs. Callicarpa

Echinophyllin C is reported from both Echinodorus macrophyllus and Callicarpa pedunculata, making it a valuable chemical marker for comparative phytochemical studies across these genera. Procurement of authenticated Echinophyllin C enables accurate quantification and chemotaxonomic investigations [1].

Application
Selection Property
Validation Focus
SAR studies of clerodane diterpenoids
Stereochemical identity context
InChIKey and spectroscopic confirmation
Analytical method development and dereplication
Defined analytical profile
Chromatographic and spectrometric method validation
Comparative phytochemistry: Echinodorus vs. Callicarpa
Authenticated natural product marker
Cross-species quantification and chemotaxonomic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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